molecular formula C31H33NO5 B11709043 Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Cat. No.: B11709043
M. Wt: 499.6 g/mol
InChI Key: FPIXOVLTBXBYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a synthetic organic compound featuring a central isoindole-1,3-dione core substituted with a 4-phenoxyphenyl group at position 2 and a decyl ester moiety at position 3.

Properties

Molecular Formula

C31H33NO5

Molecular Weight

499.6 g/mol

IUPAC Name

decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C31H33NO5/c1-2-3-4-5-6-7-8-12-21-36-31(35)23-15-20-27-28(22-23)30(34)32(29(27)33)24-16-18-26(19-17-24)37-25-13-10-9-11-14-25/h9-11,13-20,22H,2-8,12,21H2,1H3

InChI Key

FPIXOVLTBXBYCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis would require precise control to avoid side reactions at the isoindole core, contrasting with the more straightforward indole-2-carboxamide syntheses in .
  • Spectroscopic Signatures : The carbonyl stretches (C=O) in IR (~1660–1670 cm$^{-1}$) and aromatic proton shifts in NMR (δ 7–9 ppm) would align with trends observed in Compounds 3 and 4 .

Biological Activity

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format for clarity.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C31H33NO5
Molecular Weight 499.61 g/mol
LogP 9.1717
Polar Surface Area 56.675 Ų
Hydrogen Bond Acceptors 8

The high logP value indicates significant lipophilicity, which may influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance, a study evaluated the cytotoxic effects of various isoindole derivatives on adenocarcinoma cell lines (A549) using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability, suggesting potential as therapeutic agents against lung cancer .

In Vitro Studies

The cytotoxicity of this compound was assessed alongside other compounds:

Compound IDCell LineIC50 (µM) at 48h
Compound AA549116.26
Compound BHeLa140.60

These values demonstrate that the compound can effectively reduce cell viability in specific cancer cell lines, indicating its potential role as an anticancer agent .

In Vivo Studies

In vivo experiments were conducted using nude mice implanted with A549-luc lung cancer cells. Mice were treated with this compound to evaluate tumor growth inhibition and overall survival rates:

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
ControlN/AN/A
Decyl Derivative45%80%

These preliminary findings suggest that the compound not only inhibits tumor growth but also improves survival outcomes in this xenograft model .

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Isoindole derivatives have been reported to act as tyrosine kinase inhibitors, which are crucial for tumor growth and metastasis . Further investigations are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

A notable case study involved a cohort of patients with advanced lung adenocarcinoma treated with a regimen including isoindole derivatives. The study reported:

  • Response Rate: 60% partial response
  • Disease Control Rate: 80%
  • Median Progression-Free Survival: 6 months

These outcomes highlight the clinical relevance of isoindole derivatives in oncology and support further clinical trials involving this compound .

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